2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a thiol group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Allyl and Chloroanilino Groups: The allyl group can be introduced through an allylation reaction, while the chloroanilino group can be added via a nucleophilic substitution reaction.
Attachment of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.
Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the intermediate compound with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroanilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow it to modulate biological pathways, offering possibilities for the treatment of diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(4-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE
- **2-({4-ALLYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE
Uniqueness
The uniqueness of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups and structural features. The presence of the chloroanilino group, in particular, may confer unique reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H20ClN7O3S2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H20ClN7O3S2/c1-3-10-27-17(12-22-15-6-4-14(21)5-7-15)24-26-20(27)32-13(2)19(29)25-23-11-16-8-9-18(33-16)28(30)31/h3-9,11,13,22H,1,10,12H2,2H3,(H,25,29)/b23-11+ |
InChI Key |
YBVKYCRCQKQMPU-FOKLQQMPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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